molecular formula C9H8N4O3 B8415337 3-nitro-1H-indole-5-carbohydrazide

3-nitro-1H-indole-5-carbohydrazide

Cat. No.: B8415337
M. Wt: 220.18 g/mol
InChI Key: GKRSPVVPGYYSNN-UHFFFAOYSA-N
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Description

3-nitro-1H-indole-5-carbohydrazide is a nitrogen-rich heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both an indole nucleus and a carbohydrazide functional group, making it a key precursor for the synthesis of diverse biologically active compounds. Researchers utilize this compound primarily as a versatile synthon for constructing more complex molecules, particularly through condensation reactions with aldehydes to form N-acylhydrazone derivatives or through cyclization to form 1,3,4-oxadiazole rings . The applications of this compound in biomedical research are broad. Structural analogs and hybrids derived from indole carbohydrazide scaffolds have demonstrated potent antiplatelet aggregation activity, inhibiting platelet formation induced by agonists like arachidonic acid (AA) and collagen . Furthermore, indole-carbohydrazide derivatives show promising anti-proliferative properties, with studies indicating their role as potential anticancer agents by inhibiting the expression of anti-apoptotic proteins Bcl2 and BclxL in colorectal cancer cell lines . The nitro-indole core is also a known precursor for compounds evaluated for anti-inflammatory activity . The intrinsic bioactivity of the indole moiety, which is a privileged structure in pharmaceuticals, combined with the reactivity of the carbohydrazide and nitro groups, provides researchers with a multifunctional platform for developing novel therapeutic agents targeting thrombosis, cancer, and inflammation . This product is intended for research and development purposes in a laboratory setting only.

Properties

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

3-nitro-1H-indole-5-carbohydrazide

InChI

InChI=1S/C9H8N4O3/c10-12-9(14)5-1-2-7-6(3-5)8(4-11-7)13(15)16/h1-4,11H,10H2,(H,12,14)

InChI Key

GKRSPVVPGYYSNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)NN)C(=CN2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Indole-Based Carbohydrazides

Substituent Position and Functional Group Effects

Key Compounds :

Compound Name Substituent Positions Functional Groups Melting Point (°C) Biological Activity Reference
3-Nitro-1H-indole-5-carbohydrazide 3-NO₂, 5-CONHNH₂ Nitro, carbohydrazide Not reported Hypothesized antiproliferative -
5-Methoxy-1H-indole-2-carbohydrazide 5-OCH₃, 2-CONHNH₂ Methoxy, carbohydrazide 266–268 Antiproliferative (tested)
3-Phenyl-5-sulfamoyl-1H-indole-2-carbohydrazide 3-Ph, 5-SO₂NH₂, 2-CONHNH₂ Phenyl, sulfonamide, carbohydrazide Not reported Antimicrobial (tested)
5-Nitro-1H-indole-3-carbaldehyde 5-NO₂, 3-CHO Nitro, aldehyde >300 Intermediate for hydrazones
  • Carboxylic acid derivatives at position 5 (e.g., carbohydrazide) improve solubility in polar solvents relative to non-polar substituents like phenyl groups .
  • Functional Group Impact :

    • Sulfonamide-containing analogs (e.g., compound 4 in ) exhibit enhanced antimicrobial activity due to the sulfonamide moiety’s ability to disrupt bacterial folate synthesis.
    • Aldehyde-functionalized indoles (e.g., 5-nitro-1H-indole-3-carbaldehyde ) serve as intermediates for hydrazone formation but lack direct bioactivity without further derivatization.
Pharmacological Profiles
  • The nitro group in this compound may enhance cytotoxicity via nitroreductase activation, a mechanism observed in nitroaromatic prodrugs .
  • Antimicrobial Activity :

    • Sulfonamide-containing derivatives (e.g., compound 4 ) demonstrate broad-spectrum activity against Gram-positive bacteria, leveraging sulfonamide’s folate pathway inhibition.
    • Nitro-substituted analogs may exhibit weaker antimicrobial effects unless combined with synergistic functional groups.

Structural and Thermal Stability

  • Melting Points :
    • Carboxylic acid derivatives (e.g., carbohydrazides) generally exhibit higher melting points (>250°C) due to hydrogen bonding .
    • Halogen-substituted indoles (e.g., bromo/iodo derivatives in ) show comparable thermal stability (m.p. >200°C), while aldehyde derivatives (e.g., ) decompose at >300°C.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 3-nitro-1H-indole-5-carbohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nitration of indole derivatives followed by hydrazide formation. For example, hydrazine hydrate is commonly used to convert ester precursors to carbohydrazides under reflux conditions in ethanol or glacial acetic acid. Optimization requires controlling temperature (60–80°C), stoichiometric excess of hydrazine hydrate, and monitoring via TLC/HPLC to minimize side products like acylhydrazines .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • FT-IR : Confirm the presence of nitro (1520–1350 cm⁻¹) and hydrazide (N–H stretch ~3200 cm⁻¹, C=O ~1650 cm⁻¹) groups.
  • NMR : 1^1H NMR for indole protons (δ 7.0–8.5 ppm) and hydrazide NH2_2 (δ 9–10 ppm, broad); 13^{13}C NMR for carbonyl (C=O, ~160 ppm) and nitro-substituted carbons.
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to potential irritancy and instability of nitro groups:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid contact with strong oxidizing/reducing agents.
  • Store in airtight containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can SHELX and ORTEP be applied to resolve conformational ambiguities in the crystal structure of this compound?

  • Methodological Answer :

  • SHELXL : Refine anisotropic displacement parameters and hydrogen bonding using restraints for thermal motion. Validate with R-factor convergence (<5%) and check for residual electron density peaks .
  • ORTEP-3 : Visualize anisotropic ellipsoids to assess torsional angles of the nitro and hydrazide groups. Compare with calculated geometries (e.g., DFT) to identify deviations caused by packing effects .

Q. How can contradictions between computational (DFT) and experimental (XRD/NMR) data for this compound be systematically addressed?

  • Methodological Answer :

  • Principal Contradiction Analysis : Identify if discrepancies arise from solvation (computational models often use gas phase), crystal packing forces, or dynamic effects (e.g., tautomerism).
  • Iterative Validation : Compare DFT-optimized geometries with XRD torsional angles. Adjust solvent models (e.g., PCM for NMR) and re-evaluate NMR chemical shifts using GIAO methods .

Q. What strategies can resolve conflicting results in the biological activity of derivatives of this compound across assays?

  • Methodological Answer :

  • Dose-Response Curves : Ensure consistent molar concentrations and solvent controls (e.g., DMSO <1%).
  • Mechanistic Profiling : Use orthogonal assays (e.g., enzymatic vs. cell-based) to distinguish direct target engagement from off-target effects.
  • Structural-Activity Analysis : Correlate substituent effects (e.g., nitro position) with activity trends using multivariate regression .

Q. How does the puckering of the indole ring influence the electronic properties of this compound?

  • Methodological Answer :

  • Ring Puckering Coordinates : Calculate Cremer-Pople parameters to quantify out-of-plane deviations.
  • DFT Calculations : Compare HOMO-LUMO gaps and electrostatic potentials between planar and puckered conformers. Experimental validation via XRD can confirm dominant conformers in the solid state .

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